molecular formula C9H5BrF3NOS B12857937 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole

2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B12857937
M. Wt: 312.11 g/mol
InChI Key: DRPBBPHNKKUWJR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethylthio groups. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

The synthesis of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the use of tetramethylthiuram disulfide (TMTD) in water, which provides a metal/ligand-free, efficient, and high-yielding route . Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-halosuccinimides for halogenation and various catalysts for radical reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its bromomethyl and trifluoromethylthio groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole include other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrF3NOS

Molecular Weight

312.11 g/mol

IUPAC Name

2-(bromomethyl)-4-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5BrF3NOS/c10-4-7-14-8-5(15-7)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2

InChI Key

DRPBBPHNKKUWJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)CBr

Origin of Product

United States

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